molecular formula C26H21N3O6 B12030816 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 614748-13-9

4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12030816
CAS No.: 614748-13-9
M. Wt: 471.5 g/mol
InChI Key: QFSJFHRPFACTFJ-ZNTNEXAZSA-N
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Description

4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including allyloxy, benzoyl, hydroxy, nitrophenyl, and pyridinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes might include:

    Formation of the pyrrole ring: This could involve the reaction of a suitable aldehyde with an amine and a ketone under acidic or basic conditions.

    Introduction of the allyloxy group: This step might involve the reaction of an allyl halide with a phenol derivative in the presence of a base.

    Addition of the benzoyl group: This could be achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Nitration of the phenyl ring: This step might involve the reaction of the phenyl ring with a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a catalyst, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted allyloxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its functional groups.

    Medicine: Potential use in drug discovery and development due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure with a methoxy group instead of an allyloxy group.

    4-(4-Hydroxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure with a hydroxy group instead of an allyloxy group.

Uniqueness

The presence of the allyloxy group in 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one may confer unique reactivity and properties compared to its analogs

Properties

CAS No.

614748-13-9

Molecular Formula

C26H21N3O6

Molecular Weight

471.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H21N3O6/c1-2-13-35-21-10-8-18(9-11-21)24(30)22-23(19-6-3-7-20(14-19)29(33)34)28(26(32)25(22)31)16-17-5-4-12-27-15-17/h2-12,14-15,23,30H,1,13,16H2/b24-22+

InChI Key

QFSJFHRPFACTFJ-ZNTNEXAZSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])/O

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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